Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide
Description
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound characterized by an adipoyl (hexanedioyl) backbone linked via two iminoethylene (–NH–CH₂–CH₂–) groups to trimethylammonium moieties, with diiodide (I⁻) counterions . Its applications span pharmaceutical research (e.g., gene delivery vectors) and materials science (e.g., ion-conductive polymers) .
Properties
CAS No. |
62055-16-7 |
|---|---|
Molecular Formula |
C16H36I2N4O2 |
Molecular Weight |
570.29 g/mol |
IUPAC Name |
trimethyl-[2-[[6-oxo-6-[2-(trimethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N4O2.2HI/c1-19(2,3)13-11-17-15(21)9-7-8-10-16(22)18-12-14-20(4,5)6;;/h7-14H2,1-6H3;2*1H |
InChI Key |
UFQJLRLGHLHIIX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)CCCCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) involves the disruption of microbial cell membranes. The positively charged quaternary ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis . This interaction inhibits the growth and proliferation of microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of bis-quaternary ammonium salts with adipoyl or similar linkers. Key structural analogues include:
Key Observations:
- Alkyl Group Impact: Replacing trimethyl with triethylammonium (CAS 62055-20-3) increases molecular weight (MW: ~792 vs.
- Counterion Effects : Diiodide salts generally exhibit higher solubility in aqueous media compared to dichloride analogues (e.g., CAS 108021-63-2), which may favor pharmaceutical formulations .
- Linker Flexibility : Adipoyl (C₆) linkers provide greater conformational flexibility than rigid biphenylylene (CAS 63884-21-9) or short succinyl (C₄) chains, influencing target binding specificity .
Gene Delivery Efficiency
Quaternary ammonium salts with adipoyl-iminoethylene backbones demonstrate superior gene transfection efficiency compared to lipid-based vectors like Lipofectin™. For example:
- The trimethyl variant achieves higher in vitro transfection in NIH 3T3 cells than DOTAP/DOPE liposomes, attributed to its balanced charge density and stable complexation with nucleic acids .
- Triethyl analogues (CAS 62055-20-3) show reduced cytotoxicity but lower transfection rates due to increased hydrophobicity .
Toxicity Profiles
- Acute Toxicity : A structurally related triiodide compound (RTECS BP6833000) exhibits an intraperitoneal LD₅₀ of 180 µg/kg in mice, suggesting potent toxicity at high doses .
- Safety Advantage: The trimethyl-diiodide compound’s smaller alkyl groups may reduce accumulation in non-target tissues compared to bulkier derivatives like CAS 63884-21-9 .
Physicochemical Properties
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